molecular formula C10H11NO B1678605 5-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 129075-56-5

5-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1678605
Key on ui cas rn: 129075-56-5
M. Wt: 161.2 g/mol
InChI Key: RLLZPXDJYADIEU-UHFFFAOYSA-N
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Patent
US05177075

Procedure details

A mixture of 4.7 g (32.2 mmol) of 2,3-dihydro-4-methyl-1H-inden-1-one and 53 g of trichloroacetic acid was heated to 65°. To the resulting solution was added 4.2 g (64.4 mmol) of sodium azide and the mixture was kept at 65° for 18 hours. An additional 1.0 g of sodium azide was then added and heating continued for another four hours. The mixture was diluted with 200 ml of ice water and extracted with ether. The ether extracts were washed with water, saturated sodium hydrogen carbonate, dried (MgSO4), and concentrated. The residue was chromatographed (SiO2, ether to ether/methanol 95/5). The resulting product was recrystallized from toluene to give 2.45 g (47%) of product; mp 141°-143°.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:11].ClC(Cl)(Cl)C(O)=O.[N-:19]=[N+]=[N-].[Na+]>>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:19][C:6]2=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
CC1=C2CCC(C2=CC=C1)=O
Name
Quantity
53 g
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 65°
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
continued for another four hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether extracts were washed with water, saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (SiO2, ether to ether/methanol 95/5)
CUSTOM
Type
CUSTOM
Details
The resulting product was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C2CCNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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